molecular formula C12H17ClF3N B1672503 Fenfluramine hydrochloride CAS No. 404-82-0

Fenfluramine hydrochloride

Katalognummer B1672503
CAS-Nummer: 404-82-0
Molekulargewicht: 267.72 g/mol
InChI-Schlüssel: ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Fenfluramine hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties . It was part of the Fen-Phen anti-obesity medication, which stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function . Fenfluramine has been successfully repurposed, and various regulatory agencies approved it for seizures associated with Dravet and Lennox–Gastaut syndromes .


Physical And Chemical Properties Analysis

Fenfluramine Hydrochloride has a molecular formula of C12H17ClF3N and a molecular weight of 267.72 g/mol . It is an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties .

Wissenschaftliche Forschungsanwendungen

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

Fenfluramine hydrochloride is a phenethylamine that is structurally similar to serotonin. It has the ability to increase extracellular serotonin levels, modulate serotonergic and other neurologic receptors, and control neurotransmission, making it effective in treating pharmacoresistant seizures . It has been particularly effective in treating seizures associated with Dravet syndrome and Lennox-Gastaut syndrome .

Methods of Application or Experimental Procedures

Fenfluramine hydrochloride was administered to patients with Dravet syndrome and Lennox-Gastaut syndrome as part of their treatment regimen . The specific dosage and administration procedures would be determined by a healthcare professional based on the individual patient’s needs and condition.

Results or Outcomes

Fenfluramine hydrochloride has been shown to significantly reduce the frequency of seizures in patients with Dravet syndrome and Lennox-Gastaut syndrome . In a systematic review, the risk ratios for ≥50% and 100% reductions in convulsive seizure frequency for the Fenfluramine group compared to placebo were 5.61 (95% CI 2.73–11.54) and 4.71 (95% CI 0.57–39.30), respectively, in patients with Dravet syndrome .

Appetite Suppressant

Specific Scientific Field

Endocrinology and Pharmacology

Summary of the Application

Fenfluramine hydrochloride was initially introduced as an appetite suppressant. It is an amphetamine derivative that promotes the release and blocks the neuronal reuptake of serotonin .

Results or Outcomes

While Fenfluramine hydrochloride was effective as an appetite suppressant, concerns regarding cardiotoxicity in obese patients led to its withdrawal from the market in 1997 .

Modulation of Serotonergic System

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

Fenfluramine hydrochloride is an amphetamine derivative that promotes the release and blocks the neuronal reuptake of serotonin . It has been found to correct the excitation–inhibition imbalance by modulating the serotonergic system .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the context of the research. In general, Fenfluramine hydrochloride would be administered in a controlled manner to study its effects on the serotonergic system .

Results or Outcomes

The modulation of the serotonergic system by Fenfluramine hydrochloride has been found to be beneficial in the treatment of intractable seizures .

Determination of Fenfluramine Hydrochloride Tablets

Specific Scientific Field

Pharmaceutical Analysis

Summary of the Application

Fenfluramine hydrochloride tablets can be accurately determined using RP-HPLC . This method is more convenient, rapid, accurate, and precise compared to the official GC method .

Methods of Application or Experimental Procedures

The RP-HPLC method uses an Alltima C18 column as the analytical column, with a 0.05 mol·L-1 phosphoric acid solution (adjusted pH to 2.5 with triethylamine)-methanol (50:50) as the mobile phase . The detection wavelength is 254 nm, the flow rate is 1.0 mL·min-1, and the column temperature is 30°C .

Results or Outcomes

There was a good linear within the range of 0.20-1.0 mg·mL-1 for fenfluramine hydrochloride with r=0.999 9 . The average recovery was 99.4% (RSD=1.0%, n=5). The precision within-day RSD was 0.9% (n=4) and between-day RSD was 0.7% (n=6) . The detection limit was less than 2.5 μg·mL-1 .

Modulation of Serotonergic System

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

Fenfluramine hydrochloride is an amphetamine derivative that promotes the release and blocks the neuronal reuptake of serotonin . It has been found to correct the excitation–inhibition imbalance by modulating the serotonergic system .

Methods of Application or Experimental Procedures

The specific methods of application would depend on the context of the research. In general, Fenfluramine hydrochloride would be administered in a controlled manner to study its effects on the serotonergic system .

Results or Outcomes

The modulation of the serotonergic system by Fenfluramine hydrochloride has been found to be beneficial in the treatment of intractable seizures .

Long-Term Safety Assessment in Rare Seizure Disorders

Specific Scientific Field

Neurology and Pharmacology

Summary of the Application

An open-label extension trial was conducted to assess the long-term safety of Fenfluramine hydrochloride oral solution as an adjunctive therapy for seizures in patients with rare seizure disorders such as epileptic encephalopathies including Dravet Syndrome and Lennox-Gastaut Syndrome .

Methods of Application or Experimental Procedures

In this trial, Fenfluramine hydrochloride oral solution was administered as an adjunctive therapy for seizures in patients with rare seizure disorders . The specific dosage and administration procedures would be determined by a healthcare professional based on the individual patient’s needs and condition.

Safety And Hazards

Fenfluramine Hydrochloride should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided . Dust formation should be avoided and breathing mist, gas, or vapors should be avoided . Personal protective equipment should be used and chemical impermeable gloves should be worn .

Eigenschaften

IUPAC Name

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKXJHAOUFHNAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

458-24-2 (Parent)
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30936444
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenfluramine hydrochloride

CAS RN

404-82-0, 16105-77-4
Record name Fenfluramine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenfluramine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000404820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fenfluramine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.336
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENFLURAMINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KC089243P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenfluramine hydrochloride
Reactant of Route 2
Fenfluramine hydrochloride
Reactant of Route 3
Reactant of Route 3
Fenfluramine hydrochloride
Reactant of Route 4
Reactant of Route 4
Fenfluramine hydrochloride
Reactant of Route 5
Fenfluramine hydrochloride
Reactant of Route 6
Reactant of Route 6
Fenfluramine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.